molecular formula C13H24N2O B042979 1,3-Dicyclohexylharnstoff CAS No. 2387-23-7

1,3-Dicyclohexylharnstoff

Katalognummer: B042979
CAS-Nummer: 2387-23-7
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: ADFXKUOMJKEIND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is known for its role as a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids.

Wirkmechanismus

1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of fatty acids . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of DCU.

Target of Action

The primary target of DCU is soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids. By inhibiting sEH, DCU can influence the levels of certain fatty acids in the body .

Mode of Action

DCU interacts with sEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid .

Biochemical Pathways

The inhibition of sEH by DCU affects the arachidonic acid metabolic pathway. Arachidonic acid is converted into EETs by the action of cytochrome P450 enzymes. Under normal conditions, sEH would metabolize EETs into less active diols. The inhibition of seh by dcu leads to an increase in eet levels .

Pharmacokinetics

The pharmacokinetic properties of DCU are influenced by its poor aqueous solubility, which poses a challenge for in vivo dosing . To overcome this, a nanosuspension formulation of DCU has been developed to support oral, intravenous bolus, and intravenous infusion dosing . This formulation maintains DCU free plasma levels above the sEH IC50, demonstrating that formulation technology can accelerate in vivo evaluation of new targets .

Result of Action

The inhibition of sEH by DCU and the subsequent increase in EET levels have several effects. Notably, DCU has been shown to reduce blood pressure in hypertensive preclinical animal models .

Action Environment

The action of DCU can be influenced by various environmental factors. For instance, the poor aqueous solubility of DCU can affect its bioavailability and efficacy . Additionally, the stability of DCU may be affected under high temperature or strong acidic conditions .

Analyse Chemischer Reaktionen

1,3-Dicyclohexylurea undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1,3-Dicyclohexylurea can be compared with other urea derivatives, such as:

1,3-Dicyclohexylurea stands out due to its potent inhibition of soluble epoxide hydrolase and its potential therapeutic applications in treating hypertension.

Eigenschaften

IUPAC Name

1,3-dicyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062366
Record name 1,3-Dicyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Dicyclohexylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15765
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2387-23-7
Record name N,N′-Dicyclohexylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2387-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicyclohexylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dicyclohexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dicyclohexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-dicyclohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dicyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dicyclohexylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DICYCLOHEXYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV7823VVIM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Fmoc-arginine(PMC)—OH AA3 (3.83 g, 5.0 mmol) and HOBT (0.76 g, 5.0 mmol) were combined in acetonitrile (100 mL) and benzylamine (0.54 g, 5.0 mmol) was added dropwise at about rt, followed by DCC (2.06 g, 10.0 mmol) and stirred for about 16 h. A solid was filtered and the filtrate was evaporated in vacuo to an oil, which was then dissolved in ethyl acetate (100 mL) and washed with saturated NaHCO3 (2×), brine (2×), then dried (Na2SO4) and evaporated in vacuo to a solid, which was triturated with hexane (2×) to give a solid (impure with dicyclohexylurea). A portion of this solid (1.17 g, 1.25 mmol) was dissolved in acetonitrile (30 mL), diethyl amine (1.5 mL) was added and the reaction was stirred at about rt for about 1 h. The solution was then evaporated in vacuo to a solid, which was triturated with hexane (2×). The solution was then evaporated in vacuo to a solid, which was then combined in ACN (25 mL) with Fmoc-3,4difluorophenylalanine (0.53 g, 1.25 mmol) and HOBT (0.19 g, 1.25 mmol). DIC (0.32 g, 2.5 mmol) was added and the reaction was stirred at about rt for about 16 h. Fmoc-protected dipeptide was filtered (0.77 g) and stirred in ACN (30 mL) with diethyl amine (1.5 mL) for about 2.5 h. The reaction was evaporated in vacuo to an oil, which was triturated with hexane (3×) to the white solid AA4.
[Compound]
Name
Fmoc-arginine(PMC)—OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Name
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A portion (10.3g= 0.05 mole) of dicyclohexylcarbodiimide (DCC) was added dropwise under stirring at 0° C. to a solution of N-Boc-glycyl-L-proline prepared in accordance with the method described in J. Chem. Soc. (C), 954 (1969) (27.2g= 0.1 mole) in dried THF (100ml) and the reaction mixture was kept under continuous stirring for 45 minutes. To the filtrate obtained by filtering-off of dicyclohexyl urea precipitated in the mixture, was added at 0° C. a solution of 7-amino-4-methylcoumarin (8.75g= 0.05 mole) in dimethylformamide (DMF) (60ml). After standing overnight at room temperature, the reaction mixture was concentrated in vacuo to give a residue which was dissolved in ethyl acetate (300ml.). The solution was washed successively with 1 N hydrochloric acid, aqueous 5% sodium bicarbonate and water, dried with anhydrous magnesium sulfate, and concentrated in vacuo. The residue was recrystallized from a binary mixture of ethyl acetate (150ml) and n-hexance (70ml) to give 20.1g (yield, 93.4%) of crystalline 7-(n-BOC-glycyl-L-prolyl)-amino-4-methylcoumarin.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
N-Boc-glycyl-L-proline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of hydrocortisone (3.62 g, 0.01 mole) and N,N-(N'-methyl-3'-azapentamethylene)succinamic acid (2.00 g, 0.01 mole) in 15 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.00 g, 0.01 mole). After stirring the reaction mixture 10 minutes, 25 ml dichloromethane was added to it to keep the suspension, which had resulted, sufficiently fluid for stirring. After stirring overnight, the reaction was filtered. The residue was washed twice with CH2Cl2 and air dried to give 1.65 g (84% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to give a light brown foam which was in turn triturated 2 hours with 10 ml CH2Cl2 to give a suspension which was filtered. The residue was dried in the vacuum oven 3 hours at 40° C. after a preliminary NMR showed contamination of the product with CH2Cl2. The resulting finely crystalline, off-white powder was the desired product: 2.70 g, 51% yield; mp 159°-163° C.; NMR (DMSO-d6) δ5.53 (s, 1, O=C-CH=C-), 5.32 (m, 1, C-OH), 4.91 (ABq, 2, JAB=17 Hz, ΔνAB =18 Hz, O=C-CH2 -O), 4.29 (m, 2, CH-OH), 3.41 (m, 8, -N(CH2CH2)N-), 2.59 (s, 3, N-CH3), 1.37 (s, 3, C-CH3), 0.78 (s, 3, C-CH3), 2.7-0.8 (m, 21, CH, CH2); IR (KBr) 3400 cm-1 (s) (OH), 1730 cm-1 and 1710 cm-1 (s) (C-C=O and O-C=O) and 1640 and 1615 cm-1 (s) (O=C-CH=C, N-C=O); [α]24D=+122° (C=0.5, dioxane); TLC (silica gel, MeOH) Rf 0.27.
Name
hydrocortisone
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(N'-methyl-3'-azapentamethylene)succinamic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of hydrocortisone (10 g, 0.028 mole) and N,N-(3'-oxapentamethylene)succinamic acid (5.16 g, 0.028 mole) in 50 ml pyridine was added dicyclohexylcarbodiimide (5.67 g, 0.028 mole). After the reaction was stirred 10 minutes, 50 ml CH2Cl2 was added to it to keep the suspension, which had formed, sufficiently fluid for stirring. The reaction was stirred overnight then filtered to give a residue of dicyclohexylurea which weighed 4.51 g (83% yield) and a filtrate which was concentrated in vacuo to a light off-white foam. The foam was in turn triturated (25 ml CH2Cl2, 3 hours) then filtered to give a residue weighing 6.4 g and a filtrate which was concentrated in vacuo to 10.4 g. The 10.4 g was in turn triturated (100 ml MeOH, overnight) then filtered to give a residue weighing 4.3 g. The residue was recrystallized from 200 ml EtOH to give a fine white crystalline product, which, after it was dried in vacuo (35° C., 2 hours), weighed 3.4 g: mp 223°-225° C.; NMR (DMSO-d6) δ5.55 (s, 1, O=C--CH=), 5.33 (s, 1, OH), 4.93 (ABq, 2, JAB=19 Hz, ΔνAB =19 Hz, O=C--CH2 --O), 4.28 (m, 2, CHOH), 3.50 (m, 8, N(CH2CH2)2O), 2.62 (s, 4, OCCH2CH2CO), 1.38 (s, 3, C--CH3), 0.78 (s, 3, C--CH3), 2.9-0.8 (m, 17, CH, CH2- ; IR (KBr) 3500-3300 cm-1 (s) (OH), 1710, 1660 and 1610 cm-1 (s) (C=O); [α]25D=+131, (C=0.5, dioxane); TLC (silica gel), 10% MeOH/Et2O) Rf 0.29.
Name
hydrocortisone
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(3'-oxapentamethylene)succinamic acid
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods V

Procedure details

To a solution of hydrocortisone (5 g, 0.014 mole) and N,N-di-n-propylsuccinamic acid (2.78 g, 0.014 mole) in 25 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.85 g, 0.014 mole). After the reaction was stirred 10 minutes, 25 ml dichloromethane was added to it to keep the suspension which had formed sufficiently fluid for stirring. After the reaction was stirred overnight, it was filtered. The residue was washed twice with CH2Cl2 and dried in the air to give 2.46 g (91% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to a residue which was dissolved in 25 ml hot THF. After the THF solution was filtered while hot, the resulting filtrate was diluted to 150 ml with Et2O. The product crystallized overnight and was filtered and dried to give 3.49 g of light brown crystals, which a preliminary NMR showed to be contaminated with solvent. The crystals were dried in vacuo (50° C., 2 hours) to give 2.81 g (37% yield) of the desired product: mp 157°-162° C.; NMR (CDCl3) δ5.64 (s, 1, O=C-CH=), 4.98 (m, 2, O=C-CH2O), 4.46 (m, 1, CHOH), 3.8-4.2 (m, 2, OH), 3.24 (t, 4, J=7 Hz, N CH2), 2.70 (s, 4, OCCH2CH2CO), 1.46 (s, 3, C-CH3), 0.96 (s, 3, C-CH3), 0.94 (m, 6, N(CH2CH2CH3)2), 2.9-0.8 (m, 21, CH, CH2); TLC (silica gel, 10% MeOH/Et2O) Rf 0.56; [α]25D=+127° (C=0.5, dioxane); IR (KBr) 3400 cm-1 (s) (OH), 1730, 1710, 1640 and 1610 cm-1 (s) (C=O).
Name
hydrocortisone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dicyclohexylurea
Reactant of Route 2
Reactant of Route 2
1,3-Dicyclohexylurea
Reactant of Route 3
Reactant of Route 3
1,3-Dicyclohexylurea
Reactant of Route 4
Reactant of Route 4
1,3-Dicyclohexylurea
Reactant of Route 5
Reactant of Route 5
1,3-Dicyclohexylurea
Reactant of Route 6
Reactant of Route 6
1,3-Dicyclohexylurea
Customer
Q & A

Q1: What is the primary biological target of DCU?

A1: DCU acts as a potent inhibitor of soluble epoxide hydrolase (sEH). []

Q2: What are the downstream effects of DCU inhibiting sEH?

A2: Inhibiting sEH with DCU leads to increased plasma levels of epoxyeicosatrienoic acids (EETs), specifically 14,15-EET, while decreasing plasma levels of the less active dihydroxyeicosatrienoic acids (DHETs), particularly 14,15-DHET. [] This shift in eicosanoid balance contributes to DCU's antihypertensive effects. [, ]

Q3: What is the molecular formula and weight of DCU?

A3: DCU has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Q4: Which spectroscopic techniques are commonly used to characterize DCU?

A4: Commonly employed techniques include IR, 1H NMR, 13C NMR, and HRMS. [] X-ray crystallography has also been used to determine the crystal structure of DCU and its derivatives. [, , , , ]

Q5: Are there any known material compatibility issues with DCU?

A5: While specific material compatibility data is limited in the provided research, DCU is generally compatible with organic solvents. [, , ]

Q6: What are the applications of DCU in chemical synthesis?

A6: DCU can be recycled to synthesize DCC, which is a valuable reagent in organic synthesis. [, ] It has also been explored as a building block in the synthesis of various organic compounds, including peptide mimetics. [, , ]

Q7: Have computational methods been employed to study DCU?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, spectroscopic properties, and reactivity of DCU derivatives. []

Q8: Are there any QSAR models developed for DCU derivatives?

A8: While specific QSAR models are not mentioned in the provided research, the studies highlight the potential for developing such models to explore structure-activity relationships, particularly for DCU derivatives with potential biological activity. [, ]

Q9: How do structural modifications of DCU impact its activity?

A9: Research on 17β-acylurea-4-aza-5α-androstan-3-one derivatives, which are structurally related to DCU, indicates that modifications to the acylurea moiety can significantly influence their inhibitory potency against testosterone 5α-reductase. [] For example, introducing specific substituents like isopropyl groups can enhance activity. []

Q10: What strategies have been explored to improve the stability and solubility of DCU?

A10: Formulating DCU as a nanosuspension using wet milling has proven effective in enhancing its solubility and bioavailability, overcoming its inherent low aqueous solubility. [] This approach facilitates oral delivery and enhances its therapeutic potential. []

Q11: What is known about the ADME profile of DCU?

A11: Studies in animals show that DCU is rapidly degraded in plasma. [] Following biotransformation, it is primarily excreted through the kidneys. [] Oral administration of a DCU nanosuspension in rats resulted in significantly higher plasma exposures compared to unmilled DCU. []

Q12: What is the in vivo efficacy of DCU in preclinical models?

A12: In rats chronically infused with angiotensin II, oral administration of a DCU nanosuspension for four days significantly lowered blood pressure by nearly 30 mmHg. [] This antihypertensive effect is attributed to its sEH inhibitory activity, leading to increased plasma 14,15-EET levels and decreased 14,15-DHET levels. []

  • DCU can be formed as an unexpected byproduct in peptide coupling reactions using DCC. [, ]
  • The thermal dissociation of DCU has been studied in various solvents. []
  • DCU can be used as a building block in the synthesis of supramolecular structures. [, , ]
  • DCU derivatives have shown potential as testosterone 5α-reductase inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.